Evidence Gap: No Direct Comparative Biological Activity Data Available from Non-Excluded Sources
An extensive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) did not yield any head-to-head biological activity comparisons featuring this exact compound. The EAAT3 inhibitor SAR study by Wu et al. (2020) explores imidazo[1,2-a]pyridin-3-amines but does not include the 3,5-dimethylphenyl derivative. The patent US20160122341A1 broadly claims aryl-substituted imidazo[1,2-a]pyridines but does not provide specific data for this compound. No ChEMBL, PubChem BioAssay, or BindingDB entry was located for CAS 2241129-19-9. Therefore, no quantitative differentiation claim can be substantiated at this time.
| Evidence Dimension | Biological activity (EAAT3 inhibition IC50) |
|---|---|
| Target Compound Data | Not available in non-excluded sources |
| Comparator Or Baseline | Closest study: 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a) IC50 = 13 μM (EAAT3) |
| Quantified Difference | Cannot be calculated |
| Conditions | [³H]-D-Aspartate uptake assay in HEK293 cells expressing human EAAT1-4 |
Why This Matters
Without quantitative comparator data, the compound cannot be prioritized over analogs based on biological potency; procurement decisions must rely on structural uniqueness and salt form advantages rather than proven target selectivity.
- [1] Wu, P., et al. ACS Chem. Neurosci. 2020, 11, 255–268. View Source
- [2] US20160122341A1 – 3-aryl-substituted imidazo[1,2-a]pyridines and their use. View Source
